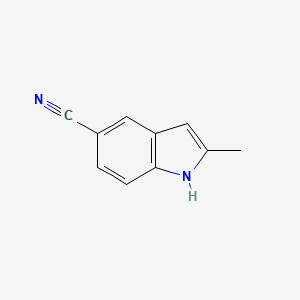

2-methyl-1H-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKJYCITKPSXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299475 | |

| Record name | 2-Methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36798-24-0 | |

| Record name | 2-Methyl-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36798-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-methyl-1H-indole-5-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Section 1: Introduction & Overview

The indole nucleus is a quintessential heterocyclic scaffold, widely recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have cemented its importance in drug discovery. This guide focuses on a specific, highly versatile derivative: 2-methyl-1H-indole-5-carbonitrile .

This molecule incorporates three key structural features: the core indole ring system, a methyl group at the C2 position, and a nitrile group at the C5 position. The methyl group can enhance binding affinity through steric and hydrophobic interactions and can influence the molecule's metabolic stability. The nitrile group is a particularly valuable functional handle; it is a bioisostere for other functional groups and serves as a versatile precursor for a wide range of chemical transformations, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, detailed synthesis protocols, key chemical reactions for further derivatization, and a discussion of its potential applications as a core building block in modern medicinal chemistry.

Section 2: Physicochemical & Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research. While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on closely related analogs.

Molecular Architecture & Key Descriptors

The structure of this compound is defined by the fusion of a benzene ring to a pyrrole ring, with substitutions at key positions.

Caption: Chemical structure of this compound.

Table 1: Molecular Properties and Identifiers

| Property | Value / Identifier | Source / Note |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₈N₂ | Calculated |

| Molecular Weight | 156.18 g/mol | Calculated[2] |

| CAS Number | 20885-35-0 | Vendor Information[3] |

| Predicted XlogP3 | ~2.2 | Based on analogs[2] |

| Appearance | Likely off-white to pale yellow solid | Based on analogs |

Spectroscopic Characterization Profile (Predicted)

Proper characterization is essential for confirming the identity and purity of a synthesized compound. Based on the analysis of similar indole derivatives, the following spectroscopic signatures are expected for this compound.[4][5][6]

-

¹H NMR (Proton NMR):

-

N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the indole N-H.

-

Aromatic Protons: The protons on the benzene ring (H4, H6, H7) will appear in the aromatic region (~7.0-8.0 ppm). H4 will likely be a singlet or a narrow doublet. H6 and H7 will show characteristic ortho-coupling.

-

C3-H Proton: A singlet or finely split multiplet in the region of 6.2-6.5 ppm.

-

C2-CH₃ Protons: A sharp singlet around 2.4-2.5 ppm, characteristic of a methyl group attached to an sp² carbon of the indole ring.

-

-

¹³C NMR (Carbon NMR):

-

Nitrile Carbon (C≡N): A quaternary carbon signal in the range of 118-120 ppm.

-

Indole Carbons: Expect 8 distinct signals for the indole core carbons, with chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. Quaternary carbons (C2, C3a, C5, C7a) can be identified using DEPT or HMBC experiments.[6]

-

Methyl Carbon (-CH₃): An upfield signal around 12-15 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

-

C≡N Stretch: A sharp, intense peak in the characteristic nitrile region of 2220-2240 cm⁻¹.

-

C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

Section 3: Synthesis Methodologies

The construction of the this compound scaffold can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The classic Fischer indole synthesis is a robust and widely used method for this type of structure.[7][8]

Recommended Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone.[7][9] For the synthesis of a 2-methylindole, acetone is the ideal ketone partner.

Causality of Experimental Choices:

-

Starting Material: 4-cyanophenylhydrazine is selected as it contains the required nitrile group at the correct position on the aromatic ring.

-

Carbonyl Partner: Acetone provides the necessary carbon backbone to form the pyrrole ring with a methyl group at the C2 position.

-

Catalyst: A mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) is a powerful dehydrating and acidic medium, ideal for promoting the key[9][9]-sigmatropic rearrangement and subsequent cyclization at elevated temperatures. Lewis acids like zinc chloride (ZnCl₂) are also commonly used.[7][8]

Caption: Workflow for the Fischer Indole Synthesis.

Step-by-Step Experimental Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of warm ethanol or acetic acid.

-

Add acetone (1.1 eq) dropwise to the solution while stirring.

-

Continue stirring at room temperature for 1-2 hours or until precipitation of the hydrazone is complete.

-

Collect the solid hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification.

-

-

Cyclization:

-

Self-Validating System: Before proceeding, confirm the formation of the hydrazone via Thin Layer Chromatography (TLC) or by taking a melting point.

-

In a separate, dry flask equipped with a reflux condenser and mechanical stirrer, prepare the catalyst mixture. For example, a mixture of polyphosphoric acid (PPA) (10x weight of hydrazone) and phosphorus pentoxide (P₂O₅) (1x weight of hydrazone).

-

Heat the catalyst mixture to 80-90 °C with stirring.

-

Carefully add the prepared hydrazone in small portions to the hot catalyst mixture. An exothermic reaction may be observed.

-

After the addition is complete, raise the temperature to 100-120 °C and maintain for 1-3 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to approximately 60-70 °C.

-

Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

-

Section 4: Key Reactions & Chemical Space Exploration

The true value of this compound in drug discovery lies in its potential for facile derivatization. The nitrile group and the indole N-H are primary sites for chemical modification, allowing for the systematic exploration of SAR.

-

Reactions of the Nitrile Group:

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding 2-methyl-1H-indole-5-carboxylic acid . This introduces a key hydrogen bond donor/acceptor and a point for amide or ester library synthesis.

-

Reduction: The nitrile can be reduced to a primary amine, yielding (2-methyl-1H-indol-5-yl)methanamine . This transformation provides a basic center and a linker for attaching other pharmacophoric groups.

-

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis, providing access to a different class of derivatives.

-

-

Reactions at the Indole Nitrogen (N1):

-

N-Alkylation: Deprotonation with a suitable base (e.g., NaH) followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl bromide) allows for the introduction of various alkyl or arylmethyl groups at the N1 position.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base provides N-acyl derivatives.

-

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups at the N1 position.

-

Caption: Key derivatization pathways from the core scaffold.

Section 5: Applications in Drug Discovery & Medicinal Chemistry

The this compound scaffold is a valuable starting point for the design of new therapeutic agents. Indole-based compounds are known to modulate a wide range of biological targets.

-

Kinase Inhibitors: The indole ring is a common feature in many kinase inhibitors. The functional groups on this scaffold provide vectors that can be elaborated to target the ATP-binding site of various kinases. For example, related thieno[2,3-b]pyridine-5-carbonitrile derivatives with a 4-methyl-indol-5-ylamino substituent have been investigated as potent inhibitors of Protein Kinase C theta (PKCθ).

-

Aromatase Inhibitors: Melatonin, an indole-containing hormone, is known to inhibit aromatase, an important target in estrogen receptor-positive breast cancer.[10] Synthetic 2-methyl indole derivatives have been designed and evaluated as novel aromatase inhibitors, suggesting that this scaffold can be optimized for this target class.[10]

-

Scaffold for Fragment-Based Drug Design (FBDD): Due to its moderate complexity and functional handles, this molecule is an excellent candidate for FBDD campaigns. The core can be used to establish initial binding, and subsequent growth vectors can be explored by modifying the N1 and C5 positions to enhance potency and selectivity.

Section 6: Safety, Handling, & Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions can be inferred from related indole and nitrile-containing compounds.

-

Hazard Identification (Anticipated):

-

Harmful if swallowed or in contact with skin.

-

Causes skin and serious eye irritation/damage.

-

May cause respiratory irritation.

-

-

Handling & Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and dark place to prevent degradation.

-

Store away from strong oxidizing agents and strong acids.

-

Section 7: Conclusion

This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The combination of the privileged indole core, a modulating methyl group, and a highly versatile nitrile functional group provides researchers with a powerful platform for developing novel, biologically active compounds. Its potential for straightforward derivatization makes it an ideal starting point for SAR studies targeting a wide range of therapeutic areas.

References

-

The Good Scents Company. (n.d.). 2-methyl indole, 95-20-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1381964, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752630, 2-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-phenyl-1H-indole-5-carbonitrile. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

- Zhang, H., et al. (2021).

-

LookChem. (n.d.). Cas 719299-15-7, 7,6-Hydroxy-5-Methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

- Gabriele, B., et al. (2018).

- Al-Zoubi, R. M., et al. (2014). Carbonylative synthesis and functionalization of indoles. Journal of the Serbian Chemical Society, 79(10), 1175-1200.

- Daugulis, O., et al. (2015). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl. Organic Letters, 17(11), 2772-2775.

- Hartwig, J. F., & Willoughby, C. A. (2004). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 126(48), 15782-15790.

- Bouchet, M., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(21), 3848.

- Gabriele, B., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7224, 2-Methylindole. Retrieved from [Link]

-

Chemistry UCSN. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 250MG - OR510005-250MG [dabos.com]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-methyl-1H-indole-5-carbonitrile

Introduction: Beyond the Molecular Formula

In the landscape of drug discovery and development, the indole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its unique electronic properties and synthetic versatility make it a cornerstone of medicinal chemistry. The molecule 2-methyl-1H-indole-5-carbonitrile (C₁₀H₈N₂) represents a classic example of a substituted indole where unambiguous structural verification is paramount before its use in further synthetic campaigns or biological screening.

This guide eschews a simple recitation of data. Instead, it provides a strategic, in-depth walkthrough of the structure elucidation process from the perspective of a seasoned analytical scientist. We will explore the causality behind our experimental choices, demonstrating how a multi-technique spectroscopic approach forms a self-validating system to confirm the molecular architecture with absolute certainty. The core principle is to build the structure piece by piece, using each dataset to confirm the last and to pose new questions for the next experiment to answer.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before engaging advanced spectroscopy, we establish the fundamental constraints of the molecule.

Molecular Formula: C₁₀H₈N₂ Nominal Mass: 156 Da Exact Mass: 156.0687 Da

The first critical step is calculating the Degree of Unsaturation (DoU) . This value reveals the total number of rings and/or multiple bonds within the structure, providing an essential framework for our hypothesis.

DoU = C + 1 - (H/2) + (N/2) DoU = 10 + 1 - (8/2) + (2/2) = 11 - 4 + 1 = 8

A DoU of 8 immediately suggests a highly unsaturated, aromatic system. For an indole ring, which consists of a fused benzene and pyrrole ring, we account for:

-

4 double bonds within the rings.

-

1 ring fusion (counts as 1 degree of unsaturation). This totals 5 degrees. The remaining 3 degrees must be accounted for by the substituents. A nitrile group (-C≡N) contains a triple bond, which accounts for 2 degrees of unsaturation. The final degree is satisfied by the double bond character of the indole ring system itself. This initial calculation strongly supports the proposed indole-carbonitrile framework.

Part 2: The Spectroscopic Gauntlet - A Multi-Technique Approach

We will now deploy a suite of spectroscopic techniques. The strategy is to move from broad functional group identification (IR) and molecular weight confirmation (MS) to the precise atomic connectivity map provided by NMR.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and adherence to the Nitrogen Rule.

Mass spectrometry provides the molecular weight of the compound, with high-resolution instruments offering elemental composition.[1] For indole derivatives, fragmentation patterns can also offer initial structural clues.[2][3]

Experimental Protocol: ESI-TOF MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The time-of-flight (TOF) analyzer provides high mass accuracy.

-

Analysis: Identify the protonated molecular ion [M+H]⁺.

Expected Results & Interpretation: The HRMS data should reveal an [M+H]⁺ ion at m/z 157.0760, corresponding to the elemental formula C₁₀H₉N₂⁺. This experimental mass provides irrefutable evidence for the molecular formula. Furthermore, the nominal molecular weight of 156 Da is an even number, which complies with the Nitrogen Rule , stating that a molecule with an even number of nitrogen atoms will have an even molecular weight.[4]

Infrared (IR) Spectroscopy

Objective: To identify key functional groups and confirm the presence of the nitrile and indole N-H moieties.

IR spectroscopy is a rapid and powerful tool for identifying characteristic vibrations of functional groups. For this molecule, the nitrile (C≡N) and the indole N-H bonds are primary targets.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400-3300 | N-H Stretch | Indole N-H | Confirms the presence of the indole ring and that the nitrogen is not fully substituted. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic system. |

| ~2230-2220 | C≡N Stretch | Nitrile | A sharp, strong band in this region is a definitive marker for the nitrile group. Its position indicates conjugation with an aromatic system.[5][6][7] |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Confirms the benzene and pyrrole ring backbones. |

The presence of a sharp, intense peak around 2225 cm⁻¹ is the most crucial piece of data from this experiment, providing strong evidence for the cyano-substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To establish the complete covalent structure by mapping out the ¹H and ¹³C skeleton and their connectivity.

NMR is the cornerstone of structure elucidation, providing unparalleled detail about the molecular framework.[8] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole N-H protons as it slows exchange, resulting in a sharper peak.

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum.

-

1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT-135 can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D COSY Acquisition: Acquire a Homonuclear Correlation Spectroscopy experiment to identify proton-proton couplings.

-

2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence experiment to correlate protons to their directly attached carbons.

-

2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is the key for connecting structural fragments.

Logical Elucidation Workflow

The following diagram outlines the strategic workflow for NMR data interpretation.

Caption: Key HMBC correlations confirming the structure.

Conclusion

The structure of this compound is unequivocally confirmed through a logical and systematic application of modern spectroscopic techniques. High-resolution mass spectrometry established the correct elemental formula, C₁₀H₈N₂. Infrared spectroscopy provided definitive evidence for the key nitrile and N-H functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the long-range correlations observed in the HMBC spectrum, allowed for the unambiguous assembly of the molecular skeleton. Each piece of data validates the others, creating a robust and self-consistent structural proof that meets the highest standards of scientific integrity required for research and drug development.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH). Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing (SCIRP). Available at: [Link]

-

Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (n.d.). ACS Publications. Available at: [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Available at: [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). Amazon Web Services (AWS). Available at: [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. Available at: [Link]

-

Bernstein, S. et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Available at: [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI. Available at: [Link]

-

IR spectrum: Nitriles. (n.d.). Química Organica.org. Available at: [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

2-methyl-1H-indole-3-carbonitrile. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]

-

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Available at: [Link]

-

NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling. (n.d.). ResearchGate. Available at: [Link]

-

JAM 2026 Chemistry (CY). (n.d.). JAM. Available at: [Link]

-

CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin. Available at: [Link]

-

2-phenyl-1H-indole-5-carbonitrile. (n.d.). ChemSynthesis. Available at: [Link]

-

Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

2-methylindole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

2-methyl indole, 95-20-5. (n.d.). The Good Scents Company. Available at: [Link]

-

1H-Indole, 2-methyl-. (n.d.). NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

-

Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. (n.d.). MDPI. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PubMed Central, National Institutes of Health (NIH). Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it. Available at: [Link]

-

Cas 719299-15-7, 7,6-Hydroxy-5-Methyl-1H-indole-3-carbonitrile. (n.d.). lookchem. Available at: [Link]

-

2-methyl-1H-indol-5-ol. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Available at: [Link]

-

Indole-5-carbonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

This compound 250MG. (n.d.). Dabos. Available at: [Link]

-

Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. youtube.com [youtube.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. jchps.com [jchps.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-Methyl-1H-indole-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Within this privileged class, the 2-methyl-1H-indole-5-carbonitrile scaffold has emerged as a focal point of contemporary drug discovery. Its unique electronic and structural features, conferred by the methyl group at the 2-position and the electron-withdrawing nitrile group at the 5-position, create a platform for the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering a technical resource for researchers engaged in the design and development of novel pharmaceuticals. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this promising scaffold, supported by experimental protocols and mechanistic insights to empower the next wave of indole-based drug discovery.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic drugs.[2] The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of its pharmacological properties. The this compound scaffold is of particular interest due to the interplay of its substituents. The methyl group at the 2-position can enhance metabolic stability and modulate binding interactions, while the nitrile group at the 5-position serves as a potent hydrogen bond acceptor and can participate in key interactions with biological targets.[3] This combination of features makes it a promising starting point for the design of targeted therapies.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies, often involving multi-step sequences. A common approach begins with a suitably substituted aniline, which undergoes cyclization to form the indole ring.

Illustrative Synthetic Pathway:

A general and adaptable synthetic route is outlined below. This pathway allows for the introduction of diversity at various positions of the indole ring, facilitating the generation of compound libraries for biological screening.

Caption: General Synthetic Workflow for this compound Derivatives.

Detailed Experimental Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus. The following is a representative protocol for the synthesis of the core scaffold.

Materials:

-

4-Amino-3-methylbenzonitrile

-

Acetone

-

Polyphosphoric acid (PPA) or other acid catalyst (e.g., ZnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., Toluene, Ethanol)

Procedure:

-

Hydrazone Formation:

-

Dissolve 4-amino-3-methylbenzonitrile in a suitable solvent.

-

Add an excess of acetone.

-

Add a catalytic amount of acid (e.g., acetic acid).

-

Reflux the mixture for several hours until the formation of the corresponding hydrazone is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

-

Cyclization:

-

Add the crude hydrazone to polyphosphoric acid at an elevated temperature (e.g., 100-150 °C).

-

Stir the mixture vigorously for a specified time until cyclization is complete (monitored by TLC).

-

Carefully pour the hot reaction mixture onto ice water.

-

-

Work-up and Purification:

-

Neutralize the acidic solution with a base (e.g., NaOH) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Derivatives of this compound have shown promise as inhibitors of various cancer-related targets, including protein kinases.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which regulate crucial cellular processes such as proliferation, survival, and angiogenesis.[5] The this compound scaffold can be elaborated to target the ATP-binding site of various kinases.

Caption: Mechanism of Action: Kinase Inhibition by this compound Derivatives.

Structure-Activity Relationship (SAR) Insights:

While extensive SAR studies on a wide range of this compound derivatives are still emerging, preliminary findings and data from related indole scaffolds suggest key structural features that influence anticancer activity:[6]

-

N1-Substitution: Modification at the N1 position of the indole ring can significantly impact potency and selectivity. Bulky aromatic or heteroaromatic substituents can enhance interactions within the kinase active site.

-

C3-Position: Introduction of various functionalities at the C3 position can modulate the compound's interaction with the solvent-exposed region of the kinase, influencing selectivity.

-

Substituents on the Benzene Ring: The electronic nature and position of substituents on the benzene portion of the indole ring can affect the overall electronic properties of the molecule and its ability to form key hydrogen bonds.

| Compound ID | Substitution Pattern | Target/Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Hypothetical 1a | N1-benzyl | EGFR | 0.85 | N/A |

| Hypothetical 1b | N1-(4-fluorobenzyl) | EGFR | 0.42 | N/A |

| Hypothetical 2a | C3-carboxamide | VEGFR-2 | 1.2 | N/A |

| Hypothetical 2b | C3-(N-phenyl)carboxamide | VEGFR-2 | 0.78 | N/A |

Note: The data in this table is hypothetical and serves to illustrate potential SAR trends based on related indole kinase inhibitors.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have a long history of investigation for their antibacterial and antifungal properties.[7] The this compound scaffold presents a promising framework for the design of new antimicrobial compounds.

Potential Mechanisms of Action:

The antimicrobial activity of indole derivatives can arise from various mechanisms, including:

-

Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival, such as DNA gyrase or cell wall biosynthesis enzymes.

-

Disruption of cell membranes: Altering the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of biofilm formation: Preventing the formation of microbial biofilms, which are a key factor in chronic infections and antibiotic resistance.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, are known to possess potent anti-inflammatory properties.[8]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][10]

Caption: Modulation of Inflammatory Pathways by this compound Derivatives.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases.

Future research should focus on:

-

Expansion of Compound Libraries: The synthesis and biological evaluation of a broader range of derivatives are needed to establish comprehensive structure-activity relationships.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of active compounds is crucial for their further development.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

References

-

ResearchGate. (2025, August 9). Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCθ inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

-

ResearchGate. (n.d.). The predicted anticancer activity of the designed indole derivatives against the A498 cell line. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of cyano-substituted indole derivatives as ligands for α-synuclein aggregates. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Retrieved from [Link]

-

OAText. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-phenyl-1H-indole-5-carbonitrile. Retrieved from [Link]

-

Indole Building Blocks. (n.d.). Category: 1008-07-7. Retrieved from [Link]

-

PubMed. (2024, December 31). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Retrieved from [Link]

-

MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Retrieved from [Link]

-

MDPI. (2021, April 15). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

MDPI. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. Retrieved from [Link]

Sources

- 1. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Methyl-1H-indole-5-carbonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1H-indole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. Delving into its historical context, this document traces its synthetic origins from the foundational Fischer indole synthesis to modern palladium-catalyzed methodologies. Detailed experimental protocols, mechanistic insights, and thorough characterization data are presented to equip researchers with the practical knowledge required for its synthesis and utilization. The guide further explores the applications of this versatile intermediate in the development of targeted therapeutics, underscoring its significance in contemporary drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. In this context, this compound emerges as a particularly valuable intermediate, combining the structural features of a methyl group at the C2 position and a cyano group at the C5 position, which can serve as a handle for further chemical transformations.

Discovery and Historical Context: A Legacy of Indole Synthesis

The story of this compound is intrinsically linked to the broader history of indole synthesis. The seminal work of Emil Fischer in 1883 on the acid-catalyzed cyclization of arylhydrazones with aldehydes or ketones, now famously known as the Fischer indole synthesis, laid the groundwork for accessing a diverse range of indole derivatives.[2][3] This robust and versatile reaction remains a cornerstone of heterocyclic chemistry to this day.[4]

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a logical extension of the Fischer indole synthesis. The necessary precursors, 4-cyanophenylhydrazine and acetone, would have been accessible to chemists in the decades following Fischer's discovery. The electron-withdrawing nature of the cyano group on the phenylhydrazine ring influences the electronics of the cyclization, a nuance that would have been explored as the understanding of reaction mechanisms deepened.

In more recent times, the advent of transition metal-catalyzed cross-coupling reactions has provided alternative and often milder routes to substituted indoles, including those bearing the 2-methyl-5-carbonitrile motif.[5] These modern methods offer greater functional group tolerance and regiocontrol, further expanding the synthetic chemist's toolbox for accessing this important scaffold.

Synthetic Methodologies: From Classic to Contemporary

The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and practical routes are the classic Fischer indole synthesis and modern palladium-catalyzed cyclization strategies.

The Fischer Indole Synthesis: A Time-Honored Approach

The Fischer indole synthesis provides a direct and cost-effective route to this compound. The reaction proceeds by the acid-catalyzed condensation of 4-cyanophenylhydrazine with acetone to form the corresponding hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2]

Reaction Scheme:

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative procedure for the synthesis of a 2-methylindole derivative and can be adapted for the synthesis of this compound.[6]

Materials:

-

4-Cyanophenylhydrazine hydrochloride

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of warm ethanol. Add acetone (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

Cyclization: To the hydrazone mixture, add anhydrous zinc chloride (2.0-3.0 eq) in portions. Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding ice-cold water. The crude product may precipitate. Adjust the pH to neutral or slightly basic with a sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Acid Catalyst: Zinc chloride is a common Lewis acid catalyst for this reaction, promoting both the hydrazone formation and the subsequent cyclization.[4] Other acids like polyphosphoric acid (PPA) or strong Brønsted acids can also be used.[2]

-

Excess Acetone: A slight excess of acetone ensures the complete consumption of the limiting hydrazine starting material.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the[4][4]-sigmatropic rearrangement and cyclization steps.[6]

-

Aqueous Work-up: Quenching with water and adjusting the pH is crucial for removing the acid catalyst and other water-soluble impurities.

-

Extraction and Purification: Standard organic chemistry techniques are employed to isolate and purify the final product to the desired level of purity for subsequent applications.

Palladium-Catalyzed Synthesis: A Modern Alternative

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance.[5] One common strategy involves the intramolecular cyclization of an appropriately substituted aniline derivative.

Reaction Scheme:

Caption: Generalized Palladium-Catalyzed Indole Synthesis.

Conceptual Protocol: Palladium-Catalyzed Intramolecular Cyclization

This conceptual protocol outlines a general approach for the synthesis of substituted 2-methylindoles via a palladium-catalyzed pathway.[5]

Starting Materials:

-

A suitable ortho-functionalized 4-cyanoaniline derivative (e.g., an o-alkynyl or o-allyl aniline).

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).

-

Phosphine ligand (e.g., PPh₃, Xantphos).

-

Base (e.g., K₂CO₃, Cs₂CO₃).

-

Anhydrous solvent (e.g., Toluene, Dioxane).

General Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aniline starting material (1.0 eq), palladium catalyst (1-5 mol%), ligand (1-10 mol%), and base (2.0-3.0 eq).

-

Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to afford the desired this compound.

Rationale for Reagent Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for catalytic activity and can be optimized to improve yields and reaction rates.

-

Base: The base is required to facilitate key steps in the catalytic cycle, such as deprotonation of the aniline nitrogen.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in further synthetic endeavors and for ensuring its purity. The following table summarizes key physicochemical properties and expected spectroscopic data based on known indole derivatives.[7][8]

| Property | Value |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, expected >150°C |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~8.2 (br s, 1H, NH)

-

~7.8 (d, 1H, H4)

-

~7.4 (dd, 1H, H6)

-

~7.3 (d, 1H, H7)

-

~6.3 (s, 1H, H3)

-

~2.4 (s, 3H, CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~138 (C7a)

-

~137 (C2)

-

~128 (C3a)

-

~125 (C4)

-

~124 (C6)

-

~119 (CN)

-

~111 (C7)

-

~103 (C5)

-

~100 (C3)

-

~13 (CH₃)

-

-

Infrared (IR) (KBr, cm⁻¹):

-

~3400-3300 (N-H stretch)

-

~2220 (C≡N stretch)

-

~1600, 1480 (Aromatic C=C stretch)

-

-

Mass Spectrometry (EI):

-

m/z 156 (M⁺)

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and tetrazoles, providing access to a diverse chemical space. The 2-methyl group can influence the binding affinity and selectivity of the final compound for its biological target.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the 5-cyanoindole scaffold is a key component of several important pharmaceutical agents. For instance, Vilazodone, an antidepressant, features a 5-cyanoindole moiety. The synthetic strategies used to access these drugs often rely on intermediates structurally related to this compound.

Conclusion

This compound stands as a testament to the enduring legacy of indole chemistry. From its conceptual origins in the Fischer indole synthesis to its efficient construction via modern catalytic methods, this molecule represents a key building block for the creation of novel chemical entities with therapeutic potential. This guide has provided a detailed roadmap for its synthesis and characterization, empowering researchers to harness its potential in their drug discovery and development endeavors. The continued exploration of the reactivity and applications of this versatile intermediate will undoubtedly lead to the discovery of new and improved medicines.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

-

Surajit K. Ghosh. Fischer Indole Synthesis. In: Name Reactions in Organic Synthesis. 2006. p. 522-524. Available from: [Link]

-

Organic Syntheses. 2-methylindole. Available from: [Link]

-

Royal Society of Chemistry. Supporting information. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7224, 2-Methylindole. Available from: [Link]

-

The Good Scents Company. 2-methyl indole. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Indole, 2-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

Dabos. This compound 250MG - OR510005-250MG. Available from: [Link]

-

Bellavita R, Casertano M, et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry. 2022;14(3):435. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 614-96-0, 5-Methylindole. Available from: [Link]

-

National Institute of Standards and Technology. Indole. In: NIST Chemistry WebBook. Available from: [Link]

- Google Patents. US20070083053A1 - Process for producing indole compound.

- Google Patents. EP1829872B1 - Processes for production of indole compounds.

- Google Patents. CN108329248B - Preparation method of 2-methylindoline.

- Google Patents. US5545644A - Indole derivatives.

-

Maggioli V, et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. 2021;26(17):5287. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Scientia Iranica. First page Cover C-21(6). 2014. Available from: [Link]

-

ResearchGate. (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. 2022. Available from: [Link]

-

Du Z, et al. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. 2006;62(Pt 11):o4933–o4934. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. 2021. Available from: [Link]

-

Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. 2025. Available from: [Link]

-

Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. 2005. Available from: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profiling of the 2-Methyl-1H-indole-5-carbonitrile Scaffold

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets.[1][2][3] This technical guide provides a comprehensive framework for the pharmacological profiling of the 2-methyl-1H-indole-5-carbonitrile scaffold. We will delve into the strategic rationale behind experimental design, present detailed protocols for in vitro and in vivo characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics derived from this promising chemical scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The indole scaffold's therapeutic significance is well-documented, forming the core of numerous approved drugs and clinical candidates.[4][5] Its bicyclic aromatic structure, consisting of a benzene ring fused to a pyrrole ring, provides a unique combination of rigidity and opportunities for diverse functionalization.[6] The specific substitutions on the this compound scaffold are not arbitrary; they are strategically chosen to modulate its physicochemical and pharmacological properties.

-

The Indole Core: This "privileged" scaffold is a common feature in molecules that bind to a variety of receptors, including G-protein coupled receptors (GPCRs), and enzymes.[2][7] Its ability to mimic peptide structures and participate in various non-covalent interactions (hydrogen bonding, π-π stacking) makes it a versatile starting point for drug design.[8]

-

The 2-Methyl Group: Substitution at the 2-position of the indole ring can influence the molecule's metabolic stability and steric interactions with its biological target. The methyl group, in particular, can enhance binding affinity by occupying hydrophobic pockets within a receptor or enzyme active site.

-

The 5-Carbonitrile Group: The nitrile (-C≡N) moiety is a powerful functional group in medicinal chemistry.[9] It is a strong electron-withdrawing group that can significantly alter the electronic properties of the indole ring system.[10] The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups like carbonyls or halogens.[11][12] This substitution can improve target binding, modulate pharmacokinetic properties, and in some cases, block metabolically labile sites.[12]

The combination of these features suggests that the this compound scaffold has the potential to yield compounds with a wide range of therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[13][14]

Foundational Physicochemical and ADME Profiling

Before embarking on extensive biological assays, a thorough understanding of the fundamental physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any new chemical entity based on this scaffold is crucial.

Key Physicochemical Parameters

A summary of essential physicochemical parameters to be determined is presented in Table 1.

Table 1: Essential Physicochemical Parameters for Initial Scaffold Characterization

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can be a major hurdle in drug development, impacting absorption and formulation. |

| Lipophilicity (LogP/LogD) | Shake-flask method or HPLC-based methods | Influences membrane permeability, plasma protein binding, and metabolic clearance. |

| pKa | Potentiometric titration or UV-Vis spectroscopy | Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding. |

| Chemical Stability | HPLC-based stability studies in various buffers (pH) and temperatures | Assesses the molecule's shelf-life and stability under physiological conditions. |

In Vitro ADME Assays

Early assessment of ADME properties is critical for identifying potential liabilities and guiding lead optimization.

Experimental Protocol: Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting intestinal drug absorption.

Step-by-Step Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Initiation: Add the test compound (dissolved in a suitable transport buffer) to the apical (A) side of the monolayer.

-

Sampling: At predetermined time points, collect samples from the basolateral (B) side.

-

Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

-

Efflux Assessment (Optional): To assess active efflux, perform the assay in the reverse direction (B-to-A) and in the presence of known efflux pump inhibitors.

Target Identification and Validation

Given the broad biological activities of indole derivatives, a systematic approach to target identification is necessary.

In Silico and In Vitro Approaches

A logical workflow for target identification is depicted in the following diagram.

Caption: Workflow for target identification and validation.

Recent studies have highlighted the potential of indole derivatives as kinase inhibitors, particularly in the context of cancer therapy.[15] For instance, certain indole derivatives have shown dual inhibitory activity against EGFR and SRC kinases.[15] Therefore, a broad panel kinase screen is a logical starting point.

Cellular Target Engagement

Once a primary target is identified, it is essential to confirm that the compound engages this target within a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Supernatant Analysis: Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein detection methods.

-

Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement.

In Vitro Pharmacological Characterization

Following target identification and validation, a detailed in vitro pharmacological characterization is required to determine the compound's potency, selectivity, and mechanism of action.

Potency Determination

Table 2: Common Assays for Potency Determination

| Assay Type | Example | Information Gained |

| Biochemical Assays | Kinase activity assays (e.g., using fluorescent substrates) | IC50 (half-maximal inhibitory concentration) against the purified target enzyme. |

| Cell-Based Assays | Cell proliferation assays (e.g., MTT, CellTiter-Glo®) | EC50 (half-maximal effective concentration) for a cellular response. |

| Binding Assays | Radioligand binding assays or Surface Plasmon Resonance (SPR) | Kd (dissociation constant), a measure of binding affinity. |

Selectivity Profiling

Assessing the selectivity of a compound is crucial for minimizing off-target effects and potential toxicity. A comprehensive selectivity panel should include targets that are structurally related to the primary target as well as a broader range of common off-targets.

Mechanism of Action Studies

Understanding how a compound exerts its biological effect is fundamental to its development.

Caption: A generic signaling pathway illustrating the mechanism of action.

Experimental Protocol: Western Blotting for Pathway Analysis

Western blotting is a widely used technique to investigate changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to compound treatment.

Step-by-Step Methodology:

-

Cell Lysis: Lyse treated and untreated cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated form, as well as other key proteins in the signaling pathway.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation states.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Promising in vitro data must be validated in relevant animal models of disease.

In Vivo Efficacy Studies

The choice of animal model will depend on the therapeutic indication. For example, if the compound is being developed as an anticancer agent, xenograft models using human cancer cell lines are commonly employed.[16]

Pharmacokinetic (PK) Studies

PK studies determine how the body processes the drug. Key parameters to measure include:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Clearance: The rate at which the drug is removed from the body.

-

Volume of Distribution: The extent to which the drug distributes into the tissues.

-

Half-life: The time it takes for the drug concentration in the plasma to decrease by half.

Pharmacodynamic (PD) Studies and PK/PD Modeling

PD studies measure the effect of the drug on the body. By correlating PK and PD data, a PK/PD model can be developed to understand the relationship between drug concentration and the pharmacological response. This is crucial for selecting an appropriate dosing regimen for clinical studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous pharmacological profiling campaign, as outlined in this guide, is essential for unlocking its full potential. By integrating in silico, in vitro, and in vivo approaches, researchers can effectively identify and validate biological targets, characterize the potency and selectivity of new chemical entities, and establish a clear path toward clinical development.

References

- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.

- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.

-

Biomedical Importance of Indoles. PMC - NIH. [Link]

- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.

-

Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Biomedical Importance of Indoles. OUCI. [Link]

-

The Diverse Pharmacological Importance of Indole Derivatives: A Review. ResearchGate. [Link]

-

What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

-

THERAPEUTIC SIGNIFICANCE OF INDOLE SCAFFOLD IN MEDICINAL CHEMISTRY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

-

From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

-

Application of Nitrile in Drug Design. ResearchGate. [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

-

From nature to drug discovery: the indole scaffold as a 'privileged structure'. Europe PMC. [Link]

-

From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Bentham Science. [Link]

-

RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. ResearchGate. [Link]

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC - NIH. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. PubMed. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.info [ijpsr.info]

- 7. eurekaselect.com [eurekaselect.com]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]